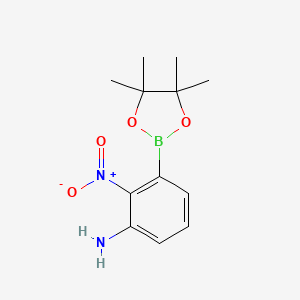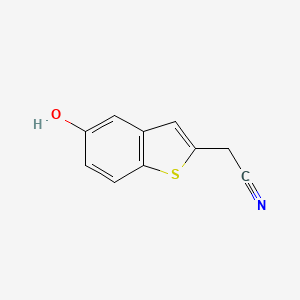![molecular formula C10H7ClF3NO3 B13498337 2-Chloro-5-{[(trifluoroacetyl)amino]methyl}benzoic acid](/img/structure/B13498337.png)
2-Chloro-5-{[(trifluoroacetyl)amino]methyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-{[(trifluoroacetyl)amino]methyl}benzoic acid is an organic compound with the molecular formula C10H7ClF3NO3 It is a derivative of benzoic acid, characterized by the presence of a chloro group, a trifluoroacetyl group, and an amino methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-{[(trifluoroacetyl)amino]methyl}benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorobenzoic acid.
Introduction of the Amino Methyl Group: The amino methyl group is introduced through a reaction with formaldehyde and ammonia, forming 2-chloro-5-aminomethylbenzoic acid.
Trifluoroacetylation: The final step involves the trifluoroacetylation of the amino group using trifluoroacetic anhydride, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-{[(trifluoroacetyl)amino]methyl}benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The trifluoroacetyl group can be reduced to an amino group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The amino methyl group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Substitution: Various substituted benzoic acids.
Reduction: 2-Chloro-5-aminomethylbenzoic acid.
Oxidation: 2-Chloro-5-nitromethylbenzoic acid.
Applications De Recherche Scientifique
2-Chloro-5-{[(trifluoroacetyl)amino]methyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-{[(trifluoroacetyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. The trifluoroacetyl group is known to interact with enzymes, potentially inhibiting their activity. The chloro and amino methyl groups may also contribute to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-aminomethylbenzoic acid: Lacks the trifluoroacetyl group, resulting in different chemical properties and reactivity.
2-Chloro-5-nitromethylbenzoic acid: Contains a nitro group instead of an amino group, leading to different biological activities.
2-Chloro-5-{[(acetyl)amino]methyl}benzoic acid: Similar structure but with an acetyl group instead of a trifluoroacetyl group, affecting its chemical behavior.
Uniqueness
2-Chloro-5-{[(trifluoroacetyl)amino]methyl}benzoic acid is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C10H7ClF3NO3 |
|---|---|
Poids moléculaire |
281.61 g/mol |
Nom IUPAC |
2-chloro-5-[[(2,2,2-trifluoroacetyl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C10H7ClF3NO3/c11-7-2-1-5(3-6(7)8(16)17)4-15-9(18)10(12,13)14/h1-3H,4H2,(H,15,18)(H,16,17) |
Clé InChI |
POYDLGJJONTCFI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CNC(=O)C(F)(F)F)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


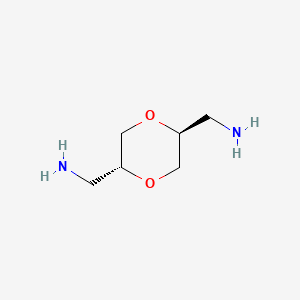

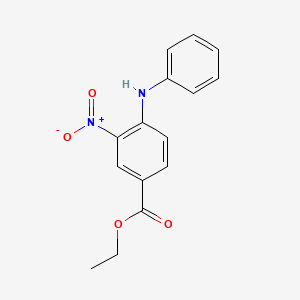
![tert-butyl N-{[(1R,2S)-2-aminocyclopentyl]methyl}carbamate](/img/structure/B13498280.png)

![rac-(1R,2S,6R,7R)-8-bromo-3,5-dioxatricyclo[5.2.1.0,2,6]dec-8-ene](/img/structure/B13498294.png)
![{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methanamine hydrochloride](/img/structure/B13498307.png)

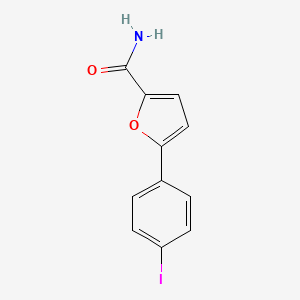
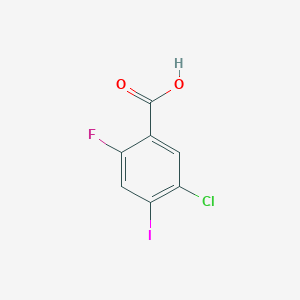
![5-[(Tert-butyldimethylsilyl)oxy]hexanoic acid](/img/structure/B13498323.png)

